REACTION_CXSMILES
|
[Zn](C)C.[CH3:4][O:5][C:6](=[O:15])[C:7]1[C:12](Br)=[CH:11][CH:10]=[N:9][C:8]=1[Cl:14].[CH3:16]O>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:4][O:5][C:6](=[O:15])[C:7]1[C:12]([CH3:16])=[CH:11][CH:10]=[N:9][C:8]=1[Cl:14] |f:4.5.6.7|
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Name
|
|
Quantity
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15.5 mL
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Type
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reactant
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Smiles
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[Zn](C)C
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Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
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COC(C1=C(N=CC=C1Br)Cl)=O
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
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15 mL
|
Type
|
reactant
|
Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
|
CUSTOM
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Details
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After stirring for 8 h at 70° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between EA (300 mL) and water (50 mL)
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Type
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ADDITION
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Details
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Concentrated aqueous HCl was then added until the emulsion
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layers were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (elution with hexane/EA 2:1)
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |